N-(3-Amino-2-methylphenyl)-3-methoxybenzamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-3-methoxybenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 3-methoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 3-amino-2-methylphenol and the carboxyl group of 3-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalytic systems to reduce reaction times and improve selectivity.
Optimization of Solvents and Reagents: Using greener solvents and more efficient reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block in the synthesis of advanced materials.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-Amino-2-methylphenyl)-3-methoxybenzamide exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity.
Material Properties: In material science, the compound’s electronic properties can be exploited to create conductive or semiconductive materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)propanamide: Similar in structure but lacks the methoxy group, which can significantly alter its chemical properties and applications.
3-Amino-2-methylbenzoic acid: Shares the amino and methyl groups but differs in the functional group attached to the aromatic ring.
Uniqueness
N-(3-Amino-2-methylphenyl)-3-methoxybenzamide is unique due to the presence of both the amino and methoxy groups on the aromatic rings, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(16)7-4-8-14(10)17-15(18)11-5-3-6-12(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQUFNLSLCWMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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